6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0810249
InChI: InChI=1S/C20H23FN2S/c21-16-3-1-2-15(7-16)17-8-18(23-19(24)22-17)20-9-12-4-13(10-20)6-14(5-12)11-20/h1-3,7-8,12-14,17H,4-6,9-11H2,(H2,22,23,24)
SMILES: C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC(=CC=C5)F
Molecular Formula: C20H23FN2S
Molecular Weight: 342.5 g/mol

6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione

CAS No.:

Cat. No.: VC0810249

Molecular Formula: C20H23FN2S

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione -

Specification

Molecular Formula C20H23FN2S
Molecular Weight 342.5 g/mol
IUPAC Name 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C20H23FN2S/c21-16-3-1-2-15(7-16)17-8-18(23-19(24)22-17)20-9-12-4-13(10-20)6-14(5-12)11-20/h1-3,7-8,12-14,17H,4-6,9-11H2,(H2,22,23,24)
Standard InChI Key YTKAXGVWCAXASR-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC(=CC=C5)F
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC(=CC=C5)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator